2-Fluoro-5-[(3-methylbutyl)amino]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-5-[(3-methylbutyl)amino]benzonitrile is an organic compound with the molecular formula C12H15FN2 It is a derivative of benzonitrile, featuring a fluorine atom and an amino group substituted with a 3-methylbutyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-[(3-methylbutyl)amino]benzonitrile typically involves the nucleophilic substitution reaction of 2-fluorobenzonitrile with 3-methylbutylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as ethanol or methanol, and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-[(3-methylbutyl)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-substituted benzoic acids, while reduction can produce fluoro-substituted benzylamines .
Scientific Research Applications
2-Fluoro-5-[(3-methylbutyl)amino]benzonitrile has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Fluoro-5-[(3-methylbutyl)amino]benzonitrile exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. The amino group can participate in various biochemical pathways, influencing enzyme activity and receptor binding. These interactions can modulate cellular processes and lead to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluorobenzonitrile: This compound shares the fluorine and nitrile groups but has an amino group instead of the 3-methylbutyl chain.
2-Fluoro-5-nitrobenzonitrile: Similar in structure but contains a nitro group instead of the amino group.
2-Fluoro-5-methylbenzonitrile: Features a methyl group instead of the 3-methylbutyl chain.
Uniqueness
2-Fluoro-5-[(3-methylbutyl)amino]benzonitrile is unique due to the presence of the 3-methylbutyl chain, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C12H15FN2 |
---|---|
Molecular Weight |
206.26 g/mol |
IUPAC Name |
2-fluoro-5-(3-methylbutylamino)benzonitrile |
InChI |
InChI=1S/C12H15FN2/c1-9(2)5-6-15-11-3-4-12(13)10(7-11)8-14/h3-4,7,9,15H,5-6H2,1-2H3 |
InChI Key |
BBKVVEBHSKKPLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=CC(=C(C=C1)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.